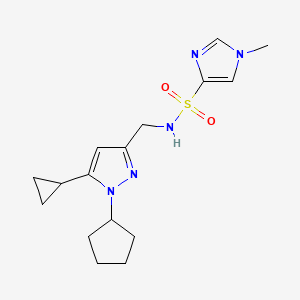

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2S/c1-20-10-16(17-11-20)24(22,23)18-9-13-8-15(12-6-7-12)21(19-13)14-4-2-3-5-14/h8,10-12,14,18H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKMZKRVHAGMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

Formation of the pyrazole ring: This can be achieved through the reaction of cyclopentyl and cyclopropyl derivatives with hydrazine.

Attachment of the imidazole ring: This step involves the reaction of the pyrazole intermediate with an imidazole derivative under suitable conditions.

Introduction of the sulfonamide group: The final step involves the sulfonation of the imidazole-pyrazole intermediate using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with other sulfonamide-based heterocycles, such as pyrazole-sulfonamides and imidazole derivatives. Key comparisons include:

- Cyclopropyl vs. Cyclopentyl Groups : The cyclopropyl substituent in the target compound may enhance metabolic stability compared to bulkier cyclopentyl groups, as smaller rings reduce steric hindrance in binding pockets .

- Sulfonamide Positioning : The sulfonamide group’s placement on the imidazole ring (vs. pyrazole in other analogues) could influence hydrogen-bonding patterns, as seen in crystallographic studies of similar structures .

Crystallographic and Computational Insights

- Crystal Packing: The compound’s hydrogen-bonding network, critical for crystal stability, can be analyzed using graph set theory (as in ).

- Refinement Tools : SHELXL’s robust refinement capabilities () are essential for resolving anisotropic displacement parameters in such complex structures, particularly for the sulfonamide and cyclopropyl moieties.

Research Findings and Limitations

Key Data Gaps

- Biological Activity: No direct data on the target compound’s efficacy or selectivity are available in the provided evidence. Comparisons with analogues like Compound 167 () remain hypothetical.

- Thermodynamic Properties : Melting points, solubility, and logP values are absent but could be inferred from similar sulfonamides.

Methodological Recommendations

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and kinase inhibition pathways. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a cyclopentyl group, a cyclopropyl group, a pyrazole moiety, and an imidazole sulfonamide group. Its molecular formula is with a molecular weight of approximately 344.4 g/mol. The presence of the sulfonamide group is significant as it enhances the compound's biological activity and potential therapeutic applications.

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects in various studies:

- Reduced Inflammation : The compound significantly decreases edema and leukocyte migration, indicating its potential as an anti-inflammatory agent.

- Cytokine Modulation : It has been observed to downregulate proinflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.

- NF-κB Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in inflammation and immune response regulation.

Kinase Inhibition

The compound's structural components suggest that it may interact with various biological targets, particularly kinases involved in disease processes:

- Inhibition of IKK-2 : Similar pyrazole-based compounds have demonstrated IC50 values ranging from 0.013 to 0.067 µM against human IKK-2, indicating strong inhibitory potential against this kinase .

Table 1: Biological Activity Summary

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting acute inflammation. Results showed significant reduction in swelling and pain compared to control groups, supporting its potential use in treating inflammatory diseases.

Case Study 2: Kinase Interaction

Another study focused on the interaction of similar pyrazole compounds with various kinases. The results indicated that modifications to the pyrazole ring could enhance selectivity and potency against specific kinases, suggesting that this compound may also be optimized for improved therapeutic efficacy against cancer-related pathways .

Q & A

Q. What experimental and computational methods elucidate the role of cyclopropane strain in the compound’s conformational dynamics?

- Methodology : Perform VT-NMR (variable-temperature NMR) to study ring-flipping kinetics. Complement with MD simulations (AMBER or GROMACS) to model strain effects on molecular flexibility. Compare energy barriers with non-strained analogs (e.g., cyclohexyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.